Sodium selenite

Description

Properties

IUPAC Name |

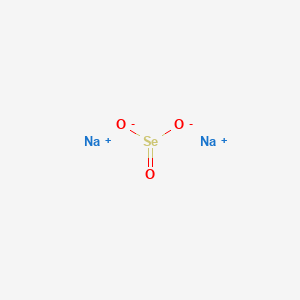

disodium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBRVFYZUCAKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO3, Na2O3Se | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032077 | |

| Record name | Sodium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenite appears as a white colored crystalline solid. Soluble in water and more dense than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder, Hygroscopic solid; [ICSC] White solid; [HSDB] Beige odorless crystalline powder; [MSDSonline], HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Insoluble in alcohol, 89.8 g/100 g water, Solubility in water, g/100ml at 20 °C: 85 | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.1 (NTP, 1992) - Denser than water; will sink, Specific gravity: 3.1 (Water = 1) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F (NTP, 1992) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Tetragonal prisms, White tetragonal crystals, White powder | |

CAS No. |

10102-18-8(disodiumsalt); 7782-82-3(monosodiumsalt), 10102-18-8, 14013-56-0 | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, sodium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIW548RQ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1310 °F (decomposes) (NTP, 1992), 710 °C (decomposes) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Nanomaterial Applications of Sodium Selenite

Chemical Reduction Techniques for Selenium Nanoparticles (SeNPs) from Sodium Selenite (B80905) Precursors

Chemical reduction is a widely employed technique for synthesizing SeNPs from sodium selenite. mdpi.com This method typically involves dissolving this compound in a solvent, followed by the addition of a reducing agent that converts the selenite ions (SeO₃²⁻) to elemental selenium, which then nucleates and grows into nanoparticles. mdpi.com The simplicity and control over reaction parameters such as pH, temperature, and concentration make this method suitable for both laboratory and potentially industrial scales. mdpi.com

Reducing agents are crucial in the chemical synthesis of SeNPs from this compound, facilitating the conversion of Se(IV) to Se(0). A variety of reducing agents have been explored for this purpose. Common examples include ascorbic acid (Vitamin C) and sodium borohydride (B1222165) (NaBH₄). ekb.egmdpi.combiomedpharmajournal.org Other reducing agents reported include dextrose, hydrazine (B178648), hydrazine hydrate, sodium metabisulfite, sodium thiosulphate, glutathione (B108866), polyvinyl alcohol (PVA), titanium(III) chloride, D-glucose, soluble starch, L-cysteine, and D-fructose. ijert.orgresearchgate.netscielo.brnih.gov The choice of reducing agent can influence the shape and size of the resulting nanoparticles. For instance, studies have shown that using different reducing agents like bovine serum albumin, D-glucose, and soluble starch can yield SeNPs with various shapes, including rods, spheres, and cubes. researchgate.net Ascorbic acid is frequently used due to its relatively mild nature and role in green synthesis approaches. ekb.egchalcogen.robiomedpharmajournal.orgmdpi.com Titanium(III) chloride has also been introduced as a reducing agent for rapid synthesis under ambient conditions, yielding nanoparticles in the 40-90 nm range. ijert.org

Hydrothermal synthesis is another method utilized for preparing SeNPs from this compound, often considered environmentally friendly, simple, and cost-effective. chalcogen.roresearchgate.net This technique involves carrying out the reduction reaction in a sealed reactor under elevated temperature and pressure. mdpi.com In a typical hydrothermal synthesis using this compound as a precursor, a reducing agent like L-ascorbic acid is dissolved with the this compound in a solvent (e.g., water) and then heated in an autoclave. chalcogen.roresearchgate.net The controlled conditions within the sealed reactor allow for the precise control over nanoparticle size and morphology by adjusting parameters such as temperature, pressure, reaction time, and solvent. mdpi.com For example, hydrothermal synthesis using glucose as a reducing agent and cetyltrimethylammonium bromide (CTAB) as a structure-directing agent with this compound has successfully produced selenium nanorods. tandfonline.com Reaction conditions such as maintaining the autoclave at 130°C for 12 hours have been reported for the synthesis of selenium nanorods with diameters of 200-300 nm and lengths of 1-3 μm. tandfonline.com Another hydrothermal method using this compound and L-ascorbic acid resulted in hexagonal SeNPs with a mean size of approximately 169.11 nm. chalcogen.ro

Role of Reducing Agents in SeNP Formation

Biological Synthesis of Selenium Nanoparticles Utilizing this compound

Biological synthesis, often referred to as green synthesis, offers an eco-friendly approach to producing SeNPs from this compound, leveraging the capabilities of biological entities such as plants, bacteria, fungi, and yeast. mdpi.combiomedpharmajournal.orgscielo.brijbiotech.com In this method, microorganisms or plant extracts containing natural reducing agents facilitate the conversion of selenite ions into elemental selenium nanoparticles. mdpi.comijbiotech.com This approach is considered less hazardous compared to chemical methods as it minimizes or eliminates the use of toxic chemicals and harsh conditions. biomedpharmajournal.orgijbiotech.com Plant extracts, rich in bioactive compounds like polyphenols, flavonoids, tannins, and alkaloids, can act as both reducing and stabilizing agents for SeNPs synthesized from this compound. ekb.egmdpi.comijbiotech.com For instance, extracts from Ephedra aphylla stems have been used for the synthesis of stable SeNPs with desired morphologies. ekb.eg Similarly, Cinnamomum verum extract has been shown to bioreduce this compound to SeNPs, with functional groups in the extract potentially acting as reducing and capping agents. texilajournal.com Microorganisms, such as the bacterial strain SeITE01 or Bacillus cereus, can reduce selenite ions, leading to the formation of amorphous Se⁰ nanoparticles. mdpi.comscielo.brmdpi.com The use of bacterial cultures in the presence of this compound solution has been demonstrated for SeNP production, often indicated by a color change in the medium. scielo.brmdpi.com

Advanced Characterization of this compound-Derived Nanomaterials

Characterization of selenium nanoparticles synthesized from this compound is essential to understand their physical and chemical properties, including size, shape, structure, and surface chemistry. biomedpharmajournal.org A range of advanced techniques are employed for this purpose. ijert.orgchalcogen.ro

Spectroscopic techniques, such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, are commonly used to characterize SeNPs derived from this compound. UV-Vis spectroscopy is often used to confirm the formation of SeNPs through the detection of their characteristic surface plasmon resonance (SPR) peak. chalcogen.rotexilajournal.comjptcp.com The appearance of a peak typically in the range of 200-400 nm indicates the successful reduction of selenite to elemental selenium nanoparticles. chalcogen.robiomedpharmajournal.orgjptcp.com For example, an absorption peak at 274 nm with another peak at 212 nm was observed for SeNPs synthesized hydrothermally using L-ascorbic acid, with the latter peak potentially indicating smaller particle size. chalcogen.ro UV-Vis spectra have also shown peaks at 284 nm for SeNPs synthesized using Cinnamomum verum extract. texilajournal.com FTIR spectroscopy provides information about the functional groups present on the surface of the SeNPs, which can be attributed to the reducing or stabilizing agents used during synthesis. chalcogen.robiomedpharmajournal.orgtexilajournal.comjptcp.com FTIR analysis can reveal the involvement of functional groups like O-H, N-H, C=O, and C-H in the reduction and capping of the nanoparticles. texilajournal.commdpi.comjptcp.comresearchgate.net For instance, peaks corresponding to O-H stretching and carbonyl groups have been observed in FTIR spectra of SeNPs synthesized using plant extracts. texilajournal.com

Elucidation of Biochemical and Cellular Mechanisms of Sodium Selenite

Modulation of Cellular Proliferation and Apoptosis Pathways

Sodium selenite (B80905) is known to inhibit cell proliferation and induce apoptosis in various cell lines, including those from nasopharyngeal carcinoma, cervical cancer, murine B-lymphoma, and colorectal cancer. spandidos-publications.comoup.commdpi.comspandidos-publications.com This is considered a key mechanism underlying its potential anticarcinogenic properties. oup.com

Induction of Cell Cycle Arrest

Sodium selenite can induce cell cycle arrest, preventing cells from progressing through their division cycle. The specific phase of arrest can depend on the concentration of this compound and the cell type. For instance, studies have shown that this compound can induce S phase arrest at lower concentrations and G0/G1 phase arrest at higher concentrations in CNE-2 nasopharyngeal carcinoma cells. spandidos-publications.comspandidos-publications.com In murine B lymphoma (A20) cells, 3–5 μM this compound arrested cells in the G₂-M phase. oup.com This cell cycle arrest is considered a mechanism by which this compound exerts its antiproliferative effects. oup.com

Activation of Mitochondrial Apoptosis Pathways

A critical mechanism by which this compound induces apoptosis is through the activation of the mitochondrial (intrinsic) apoptotic pathway. spandidos-publications.comspandidos-publications.com This pathway is initiated by mitochondrial dysfunction, which can be triggered by various stimuli, including increased reactive oxygen species (ROS) production. spandidos-publications.comspandidos-publications.com this compound has been shown to increase ROS levels and decrease mitochondrial membrane potential (MMP). spandidos-publications.commdpi.comspandidos-publications.com The disruption of MMP leads to the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.com Cytochrome c then interacts with apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which activates caspase-9. spandidos-publications.com Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately resulting in apoptosis. spandidos-publications.comspandidos-publications.com Studies have demonstrated that this compound upregulates pro-apoptotic proteins like Bax and Bak and downregulates anti-apoptotic proteins like Bcl-XL, further promoting mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. spandidos-publications.comspandidos-publications.com

Endoplasmic Reticulum Stress Response

This compound can also induce endoplasmic reticulum (ER) stress. mdpi.comnih.govresearchgate.netresearchgate.net The ER is responsible for protein folding and processing, and an accumulation of misfolded or unfolded proteins in the ER lumen triggers the unfolded protein response (UPR). nih.govtandfonline.com While the UPR is initially a protective mechanism, prolonged or severe ER stress can lead to the induction of apoptosis. nih.govresearchgate.net Research suggests that this compound-induced ER stress can contribute to cell death. mdpi.comresearchgate.netresearchgate.net For example, studies in human lens epithelial cells treated with this compound showed induction of ER stress and activation of the UPR. nih.gov This ER stress was associated with the release of Ca²⁺ from the ER and ROS overproduction, ultimately leading to cell death. nih.gov

Autophagy Induction and Regulation

This compound has been observed to induce autophagy in various cell types. mdpi.commdpi.comnih.govnih.govsemanticscholar.orgfrontiersin.org Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It can serve as a survival mechanism under stress conditions, but excessive autophagy can also lead to cell death (autophagic cell death). nih.govsemanticscholar.orgnih.gov The role of autophagy in this compound-induced cell death appears to be context-dependent, acting as either a survival mechanism or contributing to cell demise depending on the cell type and conditions. mdpi.comnih.gov For instance, in A549 human lung carcinoma cells, this compound treatment triggered both apoptosis and cytoprotective autophagy, with autophagy potentially functioning as a survival mechanism. nih.gov Conversely, in human leukemia HL60 cells, autophagic cell death occurred after selenite exposure, suggesting it as an alternative mechanism for its therapeutic properties. semanticscholar.org Signaling pathways such as the AMPK/mTOR/FOXO3a pathway have been implicated in this compound-induced autophagy and apoptosis in cervical cancer cells. mdpi.comnih.govresearchgate.net

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis Perturbation

This compound is known to influence cellular redox homeostasis, often leading to the generation of reactive oxygen species (ROS). spandidos-publications.commdpi.comnih.govmdpi.comspandidos-publications.comresearchgate.netsci-hub.senih.govnih.govejmoams.com At higher concentrations, the pro-oxidative effects of this compound become more prominent. nih.govnih.gov The generation of ROS is considered a key mechanism by which this compound exerts its cytotoxic effects, particularly in cancer cells. patsnap.comnih.govsci-hub.senih.gov Cancer cells often exhibit elevated levels of oxidative stress and altered redox homeostasis compared to normal cells, which can make them more susceptible to further ROS-induced damage. mdpi.comnih.gov this compound can perturb this delicate balance, pushing ROS levels beyond a tolerable threshold and triggering cell death pathways like apoptosis. mdpi.com The conversion of this compound to hydrogen selenide (B1212193) and subsequent reactions can lead to the generation of superoxide (B77818) radicals and other ROS. nih.goveuropa.eumdpi.com This ROS generation can induce mitochondrial dysfunction, activate caspase pathways, and contribute to ER stress. spandidos-publications.commdpi.comspandidos-publications.comnih.govresearchgate.net

Here is a table summarizing some research findings on this compound's effects on cell cycle and apoptosis:

| Cell Line | This compound Concentration | Observed Effect | Key Pathways/Mechanisms Involved | Source |

| CNE-2 (Nasopharyngeal Carcinoma) | Low concentrations | S phase arrest, Apoptosis | Mitochondrial pathway, Increased ROS, Decreased MMP, Caspase-3 activation, Bax/Bak upregulation, Bcl-XL downregulation | spandidos-publications.comspandidos-publications.com |

| CNE-2 (Nasopharyngeal Carcinoma) | High concentrations | G0/G1 phase arrest, Apoptosis | Mitochondrial pathway, Increased ROS, Decreased MMP, Caspase-3 activation, Bax/Bak upregulation, Bcl-XL downregulation | spandidos-publications.comspandidos-publications.com |

| A20 (Murine B-Lymphoma) | 3-5 μM | G₂-M phase arrest | Inhibition of PKCδ, NF-κB, cIAP-2 | oup.com |

| A20 (Murine B-Lymphoma) | ≥ 25 μM (72h), ≥ 5 μM (96h) | Decreased proliferation, Increased cell death/apoptosis | Associated with G₂-M arrest at lower death-inducing concentrations, Nuclear fragmentation, DNA laddering | oup.com |

| HeLa, SiHa (Cervical Cancer) | Dose- and time-dependent | Proliferation inhibition, Apoptosis, Autophagy | Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a pathway, Impaired mitochondrial function, Mitochondrial Ca²⁺ overload, mtROS accumulation | mdpi.comnih.govresearchgate.net |

| Colorectal Cancer Cells | Supranutritional doses | Apoptosis | Mitochondrial pathways, ROS-mediated apoptosis, PKD1/AKT signaling, Bad activation | oncotarget.com |

| Thyroid Cancer Cells | Dose-dependent | G0/G1 cell cycle arrest, Apoptosis | ROS-mediated inhibition of the AKT/mTOR pathway | researchgate.netnih.gov |

| A549 (Human Lung Carcinoma) | Not specified | Apoptosis, Autophagy | ROS-mediated, Modulation of extrinsic and intrinsic apoptotic pathways, Bid truncation | nih.gov |

| HL60 (Human Leukemia) | Supranutritional doses | Apoptosis, Autophagic cell death | Mitochondria- or ER stress-mediated apoptotic pathway, DAPK activation | semanticscholar.org |

| BMSCs (Bone Marrow Mesenchymal Stem Cells) | 1 μM | Promoted apoptosis | Associated with toxic side effects | dovepress.com |

Interactions with Selenoproteins and Selenium Metabolism

Selenium is an essential trace element primarily functioning through its incorporation into selenoproteins, which are involved in various physiological processes, including antioxidant defense and redox regulation. patsnap.comnih.goveuropa.eunih.gov this compound, as an inorganic form of selenium, is absorbed and metabolized within the body. patsnap.comeuropa.eu It is reduced to hydrogen selenide (H₂Se), a key intermediate in selenium metabolism. europa.euoup.com Hydrogen selenide can then be utilized for the synthesis of selenocysteine (B57510), the 21st amino acid, which is incorporated into selenoproteins. patsnap.comeuropa.euoup.com

Regulation of Glutathione (B108866) Peroxidase Activity

Glutathione peroxidases (GPx) are a family of selenoproteins that function as major antioxidant enzymes, protecting cells from oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. patsnap.comnih.govdrugbank.com this compound serves as a source of selenium for the biosynthesis of these enzymes. Once absorbed, selenite is converted to selenide, the precursor for selenocysteine, the 21st amino acid, which is incorporated into the active site of GPx enzymes. patsnap.comorffa.com The presence of selenocysteine at the catalytic center is essential for the enzyme's activity. orffa.com Studies have demonstrated that selenium supplementation, including in the form of this compound, can increase the expression and activity of glutathione peroxidases in various cell types and tissues. drugbank.comnih.gov

Selenocysteine Incorporation and Biosynthesis

Selenocysteine (Sec) is a unique amino acid that is cotranslationally inserted into selenoproteins at specific UGA codons, which typically function as stop codons. wikipedia.orggoogle.com The biosynthesis and incorporation of selenocysteine are complex processes requiring a dedicated enzymatic machinery. This compound is a primary source of selenium for this pathway. orffa.commdpi.com

The process begins with the reduction of selenite to selenide (H₂Se) within the cell, often mediated by cellular redox systems like glutathione or thioredoxin. mdpi.com Selenide is then converted to selenophosphate by the enzyme selenophosphate synthetase (SPS2 in eukaryotes and archaea, SelD in bacteria), a reaction that requires ATP. mdpi.comnih.gov Selenophosphate serves as the active selenium donor for selenocysteine synthesis. mdpi.comnih.gov

Selenocysteine is synthesized directly on a specialized transfer RNA (tRNA(Sec)). mdpi.comasm.org Initially, seryl-tRNA synthetase aminoacylates tRNA(Sec) with serine. mdpi.comnih.gov In eukaryotes and archaea, the serine moiety is then phosphorylated by O-phosphoseryl-tRNA kinase. nih.gov Finally, selenocysteine synthase (SelA in bacteria, SepSecS in eukaryotes and archaea) utilizes selenophosphate and the seryl- or phosphoseryl-tRNA(Sec) to form selenocysteyl-tRNA(Sec). mdpi.comnih.gov

For selenocysteine to be incorporated into a growing polypeptide chain, a specific mRNA structure called the Selenocysteine Insertion Sequence (SECIS) element is required. google.comnih.gov This element, located in the 3' untranslated region of selenoprotein mRNAs in eukaryotes and archaea, or within the coding region in bacteria, recruits a specialized elongation factor (SelB in bacteria, EFSec in eukaryotes) and a SECIS-binding protein (SBP2 in eukaryotes) to allow the ribosome to interpret the UGA codon as selenocysteine rather than a stop signal. google.comnih.gov

In Vivo Metabolic Pathways: Uptake, Biotransformation, and Speciation

Upon ingestion, this compound is absorbed, primarily in the small intestine. patsnap.com Inorganic selenium compounds like selenite are absorbed through mechanisms that may involve passive transport. mdpi.com

Once in the bloodstream, selenite undergoes biotransformation. A key step is its reduction to selenide (H₂Se). patsnap.comorffa.commdpi.com This reduction can occur through reactions with thiols, such as glutathione (GSH), forming selenodiglutathione (B1680944) (GS-Se-SG). umaryland.edunih.gov Selenodiglutathione can be further reduced to selenide. umaryland.edu

Selenide is a central intermediate in selenium metabolism, serving as the precursor for the synthesis of selenocysteine and other methylated selenium species. patsnap.comorffa.com Selenide can be utilized for selenoprotein synthesis, as described above. patsnap.comorffa.com

Excess selenium, beyond the requirements for selenoprotein synthesis, is primarily eliminated from the body through methylation and excretion. Selenide can be methylated to form methylselenol (CH₃SeH), which can be further methylated to dimethylselenide ((CH₃)₂Se) and trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺). orffa.com These methylated species are the main forms of selenium excreted in urine and breath. orffa.com

The speciation of selenium within tissues and biological fluids is dynamic and depends on the form of selenium intake and the metabolic state of the organism. This compound, being an inorganic form, enters the metabolic pathway at the point of reduction to selenide, from which both selenoprotein synthesis and methylation pathways diverge. patsnap.comorffa.com

Data on the biotransformation of selenite:

| Metabolite | Precursor | Process |

| Selenide | This compound | Reduction (involving thiols like GSH) |

| Selenodiglutathione | Selenite, GSH | Reaction with glutathione |

| Selenocysteine | Selenide | Biosynthesis via tRNA(Sec) pathway |

| Methylselenol | Selenide | Methylation |

| Dimethylselenide | Methylselenol | Methylation |

| Trimethylselenonium ion | Dimethylselenide | Methylation |

Immunomodulatory Effects and Mechanisms

This compound has been shown to exert immunomodulatory effects, influencing both innate and adaptive immune responses. mdpi.comnih.govfrontiersin.org These effects are partly attributed to selenium's role in selenoprotein synthesis, as many selenoproteins are involved in regulating immune cell function and inflammatory responses. mdpi.comnih.gov

Direct Activation of Immune Cells (e.g., Natural Killer Cells)

Studies suggest that this compound can directly activate certain immune cells, including Natural Killer (NK) cells. nih.govfrontiersin.orgmdpi.comnih.gov NK cells are components of the innate immune system that play a crucial role in recognizing and killing target cells, such as tumor cells and virus-infected cells. frontiersin.orgcapes.gov.br The precise mechanisms by which selenite directly activates NK cells are still under investigation, but it has been proposed that this activation may contribute to the immune surveillance against abnormal cells. frontiersin.orgnih.govcapes.gov.br Some research indicates that selenite's ability to oxidize sulfhydryl groups on cell membranes might play a role in enhancing immune recognition, potentially by disrupting protective coats around certain cells. nih.govmdpi.comcapes.gov.brnih.gov

Modulation of Regulatory T Cell Differentiation

In vitro studies have indicated that this compound can diminish the differentiation of regulatory T cells. researchgate.netebi.ac.uknih.gov For instance, one study observed a decrease in the percentages of CD4+CD25+Foxp3+ and CD4+CTLA-4+ cells, markers associated with Treg differentiation, in the presence of this compound in cultured T cells stimulated with IL-2 and TGF-β. researchgate.netebi.ac.uknih.gov This modulation of Treg differentiation by selenite suggests a potential mechanism by which it could enhance immune responses by reducing the suppressive activity of Tregs. researchgate.netebi.ac.uk Further research is ongoing to fully elucidate the molecular pathways involved in selenite's influence on Treg differentiation. researchgate.netebi.ac.uk

| Immune Cell Type | Effect of this compound | Proposed Mechanism(s) |

| Natural Killer (NK) Cells | Direct activation; enhanced activity | Oxidation of cell membrane thiols; potential direct signaling pathways (under investigation) |

| Regulatory T Cells (Tregs) | Diminished differentiation; modulation of percentages | Influence on differentiation pathways involving markers like Foxp3 and CTLA-4 |

Signal Transduction Pathway Interventions

This compound has been shown to modulate several critical signal transduction pathways that regulate cell proliferation, survival, and death.

AMPK/mTOR/FOXO3a Signaling Modulation

Research indicates that this compound can activate the AMPK/mTOR/FOXO3a signaling pathway. In cervical cancer cells, this compound has been observed to induce apoptosis and autophagy through the activation of this pathway, mediated by mitochondrial ROS. Studies have shown that this compound treatment leads to an upregulation of phosphorylated AMPK (p-AMPK) and FOXO3a, while simultaneously downregulating phosphorylated mTOR (p-mTOR). mdpi.comnih.govresearchgate.net This modulation of the AMPK/mTOR/FOXO3a axis appears to play a significant role in the anti-proliferative effects of this compound in certain cancer types. mdpi.comnih.govresearchgate.netnih.gov

Data illustrating the effect of this compound on key proteins in the AMPK/mTOR/FOXO3a pathway in HeLa and SiHa cells is presented below, based on research findings:

| Protein | Effect of this compound Treatment | Reference |

| p-AMPK | Upregulation | mdpi.comnih.govresearchgate.net |

| FOXO3a | Upregulation | mdpi.comnih.govresearchgate.net |

| p-mTOR | Downregulation | mdpi.comnih.govresearchgate.net |

| LC3-II | Upregulation | mdpi.comnih.govresearchgate.net |

| p62 | Downregulation | mdpi.comnih.govresearchgate.net |

| Cleaved-caspase3 | Upregulation | mdpi.comnih.govresearchgate.net |

| Cleaved-PARP | Upregulation | mdpi.comnih.govresearchgate.net |

This modulation is characterized by increased ratios of p-AMPK/AMPK and decreased ratios of p-mTOR/mTOR. mdpi.com The activation of this pathway is linked to the induction of autophagy and apoptosis. mdpi.comnih.govresearchgate.net

ERK Activation Pathways

The effect of this compound on Extracellular signal-regulated kinase (ERK) activation appears to be complex and potentially dose-dependent. Some studies suggest that this compound can upregulate ERK activation at lower concentrations, while higher concentrations may lead to downregulation of ERK activation. nih.govpsu.edu For instance, research in thyroid cancer cells indicated that this compound treatment at a certain concentration downregulated the ERK pathway, and combining it with an MEK-ERK inhibitor further enhanced this effect, leading to decreased cell survival. nih.govsnu.ac.kr Conversely, other studies have shown that this compound can inhibit gamma-secretase activity through the activation of ERK, suggesting a context-dependent role for ERK modulation by this compound. cancer.govnih.gov

Research findings on the effect of this compound on ERK activation:

| Cell Type | This compound Concentration | Observed Effect on ERK Activation | Reference |

| NB4 cells | Lower concentrations (1-5 µM) | Upregulation | psu.edu |

| NB4 cells | Higher concentrations (10-40 µM) | Downregulation | psu.edu |

| Thyroid cancer cells | 5 µM | Downregulation | nih.govsnu.ac.kr |

| Various cell lines | Not specified | Activation (linked to gamma-secretase inhibition) | cancer.govnih.gov |

PI3K/Akt/mTOR Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another key signaling cascade influenced by this compound. This pathway is known to regulate cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. frontiersin.orgresearchgate.net Studies have demonstrated that this compound can inhibit the PI3K/Akt signaling pathway in various cancer cell lines. researchgate.netsemanticscholar.org For example, in cervical cancer cells, this compound treatment suppressed the activation of the PI3K/Akt pathway in a dose-dependent manner, which was associated with reduced cell viability and increased apoptosis. researchgate.net Inhibition of this pathway by this compound can lead to decreased phosphorylation of Akt and its downstream effector mTOR. semanticscholar.orgspandidos-publications.com

Observed effects of this compound on the PI3K/Akt/mTOR pathway:

| Pathway Component | Effect of this compound Treatment | Associated Outcome | Reference |

| PI3K/Akt | Inhibition | Reduced cell viability, increased apoptosis | researchgate.netsemanticscholar.org |

| p-Akt | Decrease | Apoptosis induction | semanticscholar.org |

| p-p70S6K | Inhibition | Downstream effect of mTOR regulation | semanticscholar.org |

| p-PI3K, p-Akt, p-mTOR | Increased phosphorylation (in specific context of hyperglycemia/I/R injury) | Inhibition of autophagy, protection of BBB | spandidos-publications.com |

It is worth noting that the interaction between this compound and the PI3K/Akt/mTOR pathway can be complex and context-dependent, with some studies suggesting a role in autophagy regulation that may either promote or antagonize apoptosis depending on the cellular context. frontiersin.orgsemanticscholar.org

Impact on DNA Integrity and Repair Mechanisms

This compound has been investigated for its effects on DNA integrity and repair mechanisms. Selenium, including in the form of this compound, is known to play a role in maintaining genomic stability. patsnap.comfrontiersin.org Selenoproteins, which incorporate selenium, are involved in antioxidant defense and can protect DNA from oxidative damage. patsnap.comfrontiersin.orgdrugbank.com

Research suggests that this compound can influence DNA damage and repair processes. Some studies indicate that this compound can induce DNA damage, such as DNA breaks, in certain cell types. nih.gov However, selenium is also understood to enhance DNA damage repair capacity. frontiersin.orgresearchgate.net This can occur through various mechanisms, including augmenting the synthesis of selenoproteins involved in counteracting oxidative stress and potentially influencing the activity of repair enzymes. frontiersin.orgresearchgate.net Studies have shown that selenium supplementation can enhance the repair of oxidative DNA damage. mdpi.com

Data from studies investigating the impact of selenium on DNA damage repair:

| Selenium Form | Mode of DNA Damage Induction | Detection Method | Observed Effect on DNA Repair | Reference |

| This compound | - | 8-oxodG determination | Enhanced repair of oxidative damage | mdpi.com |

| Selenomethionine (B1662878) | Bleomycin | Comet assay, 8-OHdG estimation | Improved repair of DNA damage | frontiersin.org |

| Selenium-enriched yeast | Prolonged hemodialysis | Comet assay | Enhanced DNA repair | researchgate.net |

It is important to consider that the effects of selenium compounds on DNA repair can be influenced by the chemical form of selenium. researchgate.net

Angiogenesis Inhibition Mechanisms

This compound has demonstrated anti-angiogenic properties, which are particularly relevant in the context of cancer therapy. Angiogenesis is the process of forming new blood vessels, which is crucial for tumor growth and metastasis. patsnap.com this compound can inhibit angiogenesis through several mechanisms. mdpi.compatsnap.comnih.gov

One proposed mechanism involves the suppression of key proteins required for angiogenesis, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2). nih.gov By reducing the levels or activity of these factors, this compound can impair the formation of new blood vessels that supply tumors. nih.gov Additionally, this compound may affect the tumor microenvironment and the interaction between cancer cells and the surrounding vasculature. mdpi.comcapes.gov.br

Summary of proposed angiogenesis inhibition mechanisms of this compound:

Suppression of VEGF. nih.gov

Suppression of MMP-2. nih.gov

Oxidation of cell membrane thiols, potentially preventing the formation of protective coats around tumor cells. mdpi.comnih.govcapes.gov.br

These anti-angiogenic effects contribute to the potential of this compound as an agent for inhibiting tumor growth. patsnap.comnih.gov

Toxicological Research on Sodium Selenite: Mechanistic Insights

Mechanisms of Cytotoxicity and Organ-Specific Effects

The cytotoxicity of sodium selenite (B80905) is primarily mediated through its interaction with cellular redox systems and the induction of oxidative stress. pnas.orgnih.gov This interaction can lead to damage in various cellular components and ultimately result in cell death. pnas.orgaacrjournals.orgnih.gov

Role of Oxidative Stress and Sulfhydryl Interactions

A major mechanism of sodium selenite cytotoxicity involves the generation of oxidative stress through the intracellular redox cycling of selenium metabolites, particularly selenide (B1212193), with oxygen and cellular thiols. pnas.orgnih.gov This process produces reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govnih.gov this compound can also directly react with sulfhydryl compounds, such as glutathione (B108866) (GSH) and cysteine, leading to their oxidation and the generation of ROS. nih.govoup.com Depletion of intracellular thiols and the subsequent imbalance in the redox state are critical factors in selenite-induced cellular injury. pnas.orgnih.govoup.commdpi.com

Studies in Salmonella typhimurium have shown that selenite toxicity involves its action as an oxidizing agent through reactions with sulfhydryls. nih.gov Strains lacking glutathione were more sensitive to selenite at lower concentrations, suggesting damage to intracellular sulfhydryls. nih.gov At higher concentrations, the presence of GSH sensitized the bacteria, which could be explained by the generation of toxic oxygen species from the reaction of selenite with GSH. nih.gov In vitro reactions of selenite with cysteine and GSH readily produced H₂O₂ and O₂⁻. nih.gov

In cardiac cells, selenite has been shown to catalyze the oxidation of glutathione and react with other intracellular sulfhydryl compounds. oup.com Exposure to selenite in isolated myocytes led to a decrease in total sulfhydryl content. oup.com

Organelle Injury (e.g., Mitochondrial Dysfunction)

Mitochondria are significant targets of this compound toxicity. pnas.orgaacrjournals.orgnih.govresearchgate.net Selenite exposure can induce superoxide-mediated mitochondrial damage, leading to mitochondrial dysfunction. pnas.org This dysfunction is characterized by mitochondrial swelling, loss of cristae, dissipation of mitochondrial membrane potential (ΔΨm), and the opening of mitochondrial permeability transition pores. aacrjournals.orgnih.govresearchgate.net These effects can occur before typical apoptotic changes. aacrjournals.org Excessive mitochondrial Ca²⁺ overload and the accumulation of mitochondrial reactive oxygen species (mtROS) have also been observed following selenite exposure, contributing to impaired mitochondrial function. mdpi.com In fish liver cell lines, selenite concentrations ≥ 10 µM significantly increased mitochondrial damage and promoted cell death. nih.govresearchgate.net

Mutagenic Potentials and Underlying Mechanisms

This compound has demonstrated mutagenic potential in various test systems. nih.govoup.com The mutagenicity is closely associated with the induction of oxidative stress and the generation of ROS resulting from the reaction of selenite with thiols. oup.com This can lead to DNA damage, including single- and double-strand breaks. nih.govoup.com

Studies in Saccharomyces cerevisiae have shown that this compound can be toxic and mutagenic due to its ability to induce DNA double-strand breaks (DSBs). oup.com The spectrum of mutations induced by selenite in the stationary phase of growth in this organism is mainly represented by 1–4 bp deletions. oup.com This suggests that selenite acts as an oxidizing agent, producing oxidative damage to DNA. oup.com While base excision repair (BER) is crucial for coping with oxidative DNA damage, studies indicate that impairment in BER can sensitize cells to selenite toxicity. oup.com

Selenite has also been shown to induce chromosomal damage in mammalian systems, such as in Swiss albino mice and human peripheral lymphocytes. oup.com Oxidative DNA base damage, such as 8-oxo-7,8-dihydroguanine (8-oxoG), has been reported in mouse keratinocytes and rat liver following exposure to high doses of selenite. oup.com

In Salmonella typhimurium strain TA104, a tester strain sensitive to oxidizing agents, selenite was found to be mutagenic. nih.gov The reactions of selenite and intracellular thiols, with the concomitant production of active oxygen species, are considered primary causal agents of selenite mutagenicity in this organism. nih.gov

Despite its mutagenic potential, this compound has also shown anti-mutagenic activity against certain mutagens in some test systems. For example, this compound reduced the frequency of sister-chromatid exchanges (SCEs) induced by aflatoxin B1 in human whole blood cultures. scielo.br

Comparative Toxicokinetics and Toxicodynamics with Other Selenium Species

The toxicokinetics and toxicodynamics of selenium compounds vary depending on their chemical form. This compound, an inorganic form, exhibits different absorption, distribution, metabolism, and elimination characteristics compared to organic selenium species like selenomethionine (B1662878) (SeMet) and selenate (B1209512). nih.govresearchgate.net

Studies comparing the oral toxicokinetics of this compound and selenomethionine in lambs showed that SeMet resulted in significantly greater selenium concentrations in both serum and whole blood compared to equimolar doses of this compound. nih.govresearchgate.net The rate of selenium absorption was greater for SeMet than for this compound. nih.govresearchgate.net

In terms of toxicity, selenite is generally considered more toxic than selenate in aquatic environments, while selenate may be more toxic to soil animals. Organic forms like selenomethionine and Se-methylselenocysteine are generally less acutely toxic than inorganic forms like selenite. cabidigitallibrary.org For instance, studies in mice indicated that this compound was significantly more acutely toxic than selenomethionine. cabidigitallibrary.org However, the specific toxicity can depend on the organism and the endpoint being measured. cabidigitallibrary.org

The differences in toxicokinetics contribute to the varied toxicodynamics. The higher absorption and incorporation of selenomethionine into proteins can lead to greater tissue accumulation compared to selenite. nih.govresearchgate.netfrontiersin.org This differential handling by the body influences the potential for toxicity and the manifestation of toxic effects.

In Vitro and In Vivo Toxicological Models for Mechanistic Elucidation

A variety of in vitro and in vivo models have been employed to investigate the toxicological mechanisms of this compound.

In Vitro Models:

Cell Lines: Numerous cell lines, including cancer cell lines (e.g., LNCaP prostate cancer cells, HeLa and SiHa cervical cancer cells, pancreatic cancer cells, malignant glioma cells) and non-cancerous cells (e.g., fish hepatoma cell line PLHC-1, human peripheral lymphocytes, mouse keratinocytes, cardiac myocytes), have been used to study selenite-induced cytotoxicity, oxidative stress, mitochondrial dysfunction, and DNA damage. pnas.orgaacrjournals.orgnih.govoup.commdpi.commdpi.comresearchgate.netscielo.brmdpi.commdpi.com These models allow for controlled studies on cellular responses, molecular pathway analysis, and the identification of specific targets.

Bacterial Assays: Salmonella typhimurium strains are commonly used in mutagenicity assays (e.g., Ames test) to assess the potential of this compound to induce gene mutations. nih.govmdpi.com

Yeast Models: Saccharomyces cerevisiae serves as a valuable model for studying selenium toxicity and metabolism, particularly the mechanisms of DNA damage induction by selenite and its metabolites. polytechnique.edunih.govoup.com The ability to use gene deletion mutants helps pinpoint specific metabolic routes and their involvement in toxicity. polytechnique.edu

In Vivo Models:

Rodents (Mice and Rats): Rodent models are widely used to study the acute and chronic toxicity of this compound, toxicokinetics, organ-specific pathology, and genotoxicity in vivo. mdpi.comoup.comnih.govresearchgate.netmmsl.cz Studies in mice and rats have provided information on lethal doses, tissue accumulation, and histopathological changes in organs like the heart, liver, spleen, and kidney following selenite exposure. mmsl.cz They are also used to evaluate genotoxic effects such as chromosomal damage. oup.com

Fish Models (e.g., Zebrafish, PLHC-1 cell line): Fish models are used to assess the toxicity of selenite in aquatic organisms and to study its effects on development, tissue accumulation, and cellular damage in fish cell lines. nih.govresearchgate.net

Sheep (Lambs): Lambs have been used to study the comparative oral toxicokinetics of this compound and organic selenium forms. nih.govresearchgate.net

Drosophila melanogaster: The fruit fly Drosophila melanogaster is utilized as an in vivo model for assessing the genotoxicity of selenium compounds, including this compound, using assays like the SMART assay. mdpi.com

These diverse models provide complementary information for understanding the complex toxicological profile of this compound, from molecular mechanisms in isolated cells to systemic effects in whole organisms.

Implications for Biosafety of Selenium Compounds in Research

The toxicological research on this compound highlights important considerations for the biosafety of selenium compounds in research settings. The understanding of the mechanisms of toxicity, particularly the induction of oxidative stress and DNA damage, underscores the need for appropriate handling and safety measures when working with this compound. nih.govnih.govoup.com

The varying toxicity profiles of different selenium species, with inorganic forms like selenite generally being more acutely toxic than organic forms, is crucial information for researchers. cabidigitallibrary.org This knowledge influences the selection of selenium compounds for specific research purposes and the safety protocols implemented.

The use of in vitro and in vivo models to elucidate toxicological mechanisms provides valuable data for risk assessment in research. Identifying the cellular targets and molecular pathways affected by this compound helps in understanding potential hazards and developing strategies to mitigate them. For example, the knowledge that selenite can induce mitochondrial damage and DNA breaks informs the design of experiments and the interpretation of results in studies involving cellular health and genetic stability. nih.govaacrjournals.orgnih.govoup.com

Furthermore, research into the comparative toxicokinetics and toxicodynamics of selenium compounds is essential for interpreting results from studies using different forms of selenium and for extrapolating findings across different model systems. nih.govresearchgate.net The observation that some cancer cells may be more sensitive to selenite toxicity than normal cells, while potentially relevant for therapeutic research, also has implications for in vitro study design and the interpretation of selective toxicity. pnas.orgmdpi.commdpi.com

Environmental and Agri Food Research Applications of Sodium Selenite

Plant Physiology and Stress Resilience Enhancement

Sodium selenite (B80905) has been investigated for its capacity to influence various aspects of plant physiology, contributing to enhanced growth and improved resilience against environmental stresses. researchgate.netnih.gov

Studies have shown that sodium selenite application can impact the content of photosynthetic pigments in plants. Low concentrations of this compound have been observed to promote the accumulation of chlorophyll (B73375) a and b, as well as carotenoids, which can lead to enhanced photosynthetic efficiency. frontiersin.orgmdpi.comnih.govresearchgate.net For instance, treatment with 10 mg·L⁻¹ this compound increased chlorophyll a and b content and enhanced stomatal conductivity in strawberry plants, while 10 mg/kg and 30 mg/kg treatments enhanced photosynthetic parameters and increased chlorophyll pigment content in purple leaf mustard. frontiersin.orgnih.gov However, the effects are concentration-dependent, with higher concentrations sometimes having inhibitory effects. mdpi.comnih.gov

Selenium treatment has also been linked to increased biomass accumulation in various plant species. researchgate.netmdpi.comccsenet.org For example, studies on peanut plants treated with selenium (supplied as sodium selenate (B1209512) in the cited study, but relevant to selenium's effects on biomass) showed greater growth and biomass accumulation in shoots and roots. nih.gov Similarly, this compound application was found to be favorable for biomass accumulation in barley plants under well-watered conditions and increased shoot dry mass in sunflower plants. researchgate.netccsenet.org In purple leaf mustard, lower concentrations (≤10 mg/kg) of preharvest this compound treatments enhanced photosynthesis and facilitated root system development, consequently elevating biomass. nih.gov

A key mechanism by which this compound enhances plant stress resilience is through the upregulation and enhancement of antioxidant enzyme systems. researchgate.netnih.govfrontiersin.orgnih.govtechscience.commdpi.com These enzymatic systems, including superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and guaiacol (B22219) peroxidase (GPX), play a crucial role in scavenging reactive oxygen species (ROS) and mitigating oxidative damage caused by various abiotic stresses such as drought, salinity, and heavy metal toxicity. researchgate.netfrontiersin.orgccsenet.orgnih.govtechscience.commdpi.com

This compound can influence the accumulation of secondary metabolites in plants, which are compounds involved in defense mechanisms, signaling, and other physiological processes. nih.govfrontiersin.orgmdpi.comnih.gov While the effects can be inconsistent and depend on the plant species, selenium supplementation has been shown to affect the content of various secondary metabolites, including phenolics, flavonoids, alkaloids, and carotenoids. frontiersin.orgmdpi.comnih.govresearchgate.net

For example, this compound treatment at 40 mg·L⁻¹ significantly increased total phenolic content and anthocyanins in strawberry fruits. frontiersin.org In maize grains, soil application of this compound significantly increased carotenoid content (zeaxanthin and lutein) and enhanced antioxidant activity. mdpi.com Studies also suggest that selenium can influence the synthesis of secondary metabolites through the regulation of primary and secondary metabolism, phytohormones, and oxidation-reduction balance. mdpi.comnih.gov Although the exact mechanisms are not fully elucidated, selenium's impact on the antioxidant system is considered a contributing factor to changes in secondary metabolite accumulation. nih.govresearchgate.net

The absorption and transport of selenium in plants are complex processes influenced by the selenium species, soil conditions, plant species, and transporter activity. mdpi.comfrontiersin.orgnih.govresearchgate.net this compound (SeO₃²⁻) is one of the major forms of bioavailable selenium in soil, particularly in weak acid to neutral conditions, while selenate (SeO₄²⁻) is more prevalent in alkaline soils. mdpi.comfrontiersin.orgnih.gov

Selenite uptake by plant roots is believed to be primarily mediated by phosphate (B84403) transporters. frontiersin.orgnih.govresearchgate.net This is in contrast to selenate, which is mainly transported via sulfate (B86663) transporters due to the chemical similarity between selenate and sulfate. frontiersin.orgnih.govresearchgate.netnih.gov After being absorbed by the roots, selenite can be transported to the upper parts of the plant, primarily through the xylem. mdpi.com Within the plant, selenite is rapidly reduced and converted into organic selenium compounds, such as selenocysteine (B57510) (SeCys) and selenomethionine (B1662878) (SeMet). nih.govmdpi.commdpi.comresearchgate.net This conversion is part of the plant's selenium metabolism, which largely follows the sulfur assimilation pathway. frontiersin.orgnih.govresearchgate.netnih.gov The mobility of selenite within the plant is generally lower than that of selenate. frontiersin.orgnih.gov

Regulation of Plant Secondary Metabolite Accumulation

Microbial Biotransformation and Remediation Potentials

Microorganisms play a significant role in the biogeochemical cycling of selenium, and their ability to biotransform inorganic selenium compounds like this compound has important implications for both bioenrichment and environmental remediation. mdpi.comfrontiersin.orghzdr.deresearchgate.net

Many microorganisms, including bacteria, yeast, and fungi, possess the capability to take up inorganic selenium, such as this compound, from their environment and convert it into organic forms. frontiersin.orgmdpi.comscilit.comresearchgate.net This process, known as bioenrichment or bioconversion, is a key strategy for producing organic selenium with higher bioavailability and lower toxicity compared to inorganic forms. frontiersin.orgmdpi.comfrontiersin.org

Microbial biotransformation of selenite can lead to the intracellular accumulation of organic selenium compounds, predominantly selenoamino acids like selenocysteine and selenomethionine, which can be incorporated into proteins (selenoproteins). frontiersin.orgmdpi.comscilit.comresearchgate.netfrontiersin.org Some microbes can also reduce selenite to elemental selenium (Se⁰), often forming selenium nanoparticles (SeNPs). frontiersin.orghzdr.deresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov These biosynthesized SeNPs are considered less toxic and potentially more beneficial. frontiersin.orgfrontiersin.org

Adding this compound to microbial culture media is a common method to obtain selenium-enriched biomass or products. frontiersin.orgmdpi.com Studies have investigated the optimal conditions for microbial growth and efficient conversion of inorganic selenite to organic selenium by various strains, including Monascus purpureus and lactic acid bacteria. mdpi.comscilit.comfrontiersin.org The mechanisms involved in microbial selenium metabolism include biosynthesis, energy transduction, and detoxification pathways. mdpi.com

Potential in Selenium-Containing Wastewater Treatment

Selenium contamination in wastewater, often originating from industrial activities such as mining, energy generation, and refining, poses a significant environmental challenge due to the toxicity and high solubility of selenium oxyanions like selenite and selenate. mdpi.comresearchgate.net this compound, being a prevalent form of selenium in such effluents, is a target for removal and remediation efforts.

Biological treatment methods have emerged as promising technologies for selenium removal from wastewater. researchgate.net These methods often leverage the metabolic capabilities of microorganisms to convert soluble and toxic selenium species into less mobile and less toxic forms, such as elemental selenium (Se⁰). mdpi.comresearchgate.net Microbial reduction of selenite to Se⁰ can occur through various mechanisms, including detoxification and anaerobic respiration. researchgate.net

Research has demonstrated the effectiveness of microbial bioreactors in treating selenite-contaminated wastewater. For instance, studies have shown that certain microbial species can reduce significant concentrations of selenite to elemental selenium, which can then be separated from the treated effluent through processes like centrifugation or filtration. mdpi.comresearchgate.net This recovered elemental selenium holds potential for recycling and use in various applications, including nanotechnology and electronics. researchgate.net

While biological methods are gaining popularity due to their cost-effectiveness and reduced need for hazardous chemicals compared to physicochemical treatments, the efficiency of selenite removal can be influenced by factors such as the availability of electron donors and the concentration of selenite in the wastewater. researchgate.netresearchgate.net

Selenium Cycling and Bioavailability in Environmental Compartments

Selenium cycling in the environment is a complex process involving various chemical transformations and movements between different compartments, including soil, water, and the atmosphere. This compound, as a soluble inorganic form, is an important species in this cycle, and its behavior significantly influences selenium bioavailability. nih.gov

Selenium exists in the environment in multiple oxidation states, with selenite (SeO₃²⁻, Se⁺⁴) and selenate (SeO₄²⁻, Se⁺⁶) being the most common anionic forms found in soils and water. nih.govcanada.ca These oxyanions are generally considered mobile and bioavailable. nih.gov

Interactions in Soil-Plant Systems

In soil-plant systems, the behavior and bioavailability of selenium, including selenite, are influenced by various soil properties such as pH, redox status, organic matter content, and the presence of iron and aluminum oxides. nih.govresearchgate.net Selenite tends to be less mobile in acidic soils compared to alkaline soils, as it can strongly adsorb to iron hydroxides. nih.govresearchgate.net Soil organic matter can also interact with selenite, affecting its mobility and availability to plants. researchgate.net

Plants absorb inorganic selenium from the soil, primarily as selenite and selenate, and convert it into organic forms. nih.gov The rate of uptake can vary depending on the plant species and the form and concentration of selenium in the soil. nih.gov Research indicates that some plants may absorb selenite through aquaporins. acs.org Studies comparing the uptake of different selenium forms have shown that the absorption rate of selenite can vary significantly between plant species. nih.gov

The interaction between selenium and other nutrients in the soil-plant system can also affect selenium uptake and its impact on plant growth and composition. For example, studies have investigated the interaction of selenite with elements like zinc in rice, observing antagonistic relationships where increased selenium levels correlated with decreased zinc content in grains. mdpi.com

While selenium is an essential trace element for many organisms, including plants at low concentrations, excessive levels can be toxic. acs.org Research explores the use of this compound in agricultural practices, such as foliar application, to enhance the selenium content in crops for biofortification. mdpi.comagr.hr Studies have evaluated the effects of different concentrations of this compound on plant growth and nutrient uptake, noting that optimal concentrations can improve growth and nutritional conditions, while higher concentrations may have inhibitory effects. iut.ac.ir

Table 1: Effect of this compound Foliar Application on Selenium and Zinc Content in Rice Grains (Example Data based on Research Findings)

| Treatment (g Se·ha⁻¹) | Selenium in Paddy Grains (ppm) | Selenium in White Grains (ppm) | Zinc in White Grains (ppm) |

| Control | 22.1 | 29.9 | 16.6 |

| 50 (this compound) | - | - | - |

| 75 (this compound) | 58.0 | 77.9 | 9.01 |

Note: Data in this table is illustrative, based on findings indicating increased Se and decreased Zn with selenite application. Specific values are derived from a search result mdpi.com.

Dynamics in Aquatic Ecosystems

In aquatic ecosystems, selenium dynamics are influenced by processes such as uptake by aquatic organisms, transformation between different selenium species, and bioaccumulation through the food chain. tandfonline.comubc.ca this compound, being water-soluble, is readily available for uptake by aquatic organisms. tandfonline.com

Selenium bioaccumulation in aquatic organisms is a significant concern, as elevated levels can lead to toxic effects, particularly reproductive impairment in fish and waterfowl that consume contaminated organisms. tandfonline.comubc.cacnr.it The bioaccumulation of selenium is influenced by site-specific factors, including food web structure and hydrology. ubc.ca

Studies have compared the uptake and accumulation of different selenium forms, including selenite and selenate, in aquatic organisms. Research suggests that the transfer of selenite through the food chain may involve uptake by zooplankton and subsequent transfer to fish. tandfonline.com The bioavailability of selenium in aquatic environments varies widely with environmental conditions. canada.ca

Research on the effects of this compound on aquatic organisms, such as fish and invertebrates, investigates its acute toxicity and residue dynamics. msu.edu Studies on biofilms in aquatic environments have also explored the effects of this compound on microbial community structure and metabolic functions, indicating that selenite can influence bacterial composition and potentially strengthen biofilm metabolism at higher concentrations. mdpi.com

Table 2: Illustrative Data on Selenite Influence on Biofilm Bacterial Community Richness

| Treatment | Selenite Concentration (µg/L) | Chao1 Index (Richness) |

| Control | 0 | High |

| Low Concentration Selenite | 100 | Moderately High |

| High Concentration Selenite | 1000 | Lower |

Note: Data in this table is illustrative, based on findings suggesting higher selenite concentrations can decrease bacterial richness in biofilms mdpi.com. Specific values are representative.

The transformation of selenite to elemental selenium by microorganisms in aquatic systems can be a natural process that reduces the bioavailability and toxicity of selenium. cnr.it However, the accumulation of selenium in sediments and its subsequent methylation and volatilization can also contribute to its cycling within aquatic environments.

Advanced Analytical Methodologies for Sodium Selenite Determination in Research

Spectrophotometric Approaches for Selenium (IV) and Selenium (VI) Quantification

Spectrophotometry is a classical analytical technique that can be adapted for the determination of selenium species, particularly Se(IV) and Se(VI). These methods often rely on the formation of a colored complex with a chromogenic reagent, where the absorbance of the complex is measured at a specific wavelength.

One spectrophotometric method for Se(IV) determination is based on its reaction with 4,5-diamino-o-xylene (DAX) in the presence of citric acid, forming a complex that can be measured spectrophotometrically at 340 nm. ajchem-a.comajchem-a.com This method has shown selectivity for Se(IV) even in the presence of high concentrations of Se(VI), as DAX does not react with Se(VI). ajchem-a.com The molar absorptivity of the Se(IV)-DAX complex was found to be 1.27 × 10⁴ L/mol⁻¹ cm⁻¹ at 340 nm. ajchem-a.comajchem-a.com Beer's law is typically obeyed within a specific concentration range, for instance, 1 to 12 µg/mL⁻¹ in one reported method. ajchem-a.com

Another spectrophotometric approach involves the reduction of selenium species using a reducing agent like iron(II) in an acidic medium. ijert.org This method can be used for the determination of Se(IV) and Se(VI) in binary mixtures. ijert.org The accuracy of such a method has been reported to be around ± 0.7%. ijert.org Spectrophotometric methods, while sometimes less sensitive than other techniques, can be simple and rapid for routine analysis. ajchem-a.comnih.gov